5-chloropyrimidine-2-carboxylic Acid
CAS No.: 38275-61-5
Cat. No.: VC2029176
Molecular Formula: C5H3ClN2O2
Molecular Weight: 158.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38275-61-5 |
---|---|
Molecular Formula | C5H3ClN2O2 |
Molecular Weight | 158.54 g/mol |
IUPAC Name | 5-chloropyrimidine-2-carboxylic acid |
Standard InChI | InChI=1S/C5H3ClN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) |
Standard InChI Key | QAHZTYHFUHDFAW-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=N1)C(=O)O)Cl |
Canonical SMILES | C1=C(C=NC(=N1)C(=O)O)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Chloropyrimidine-2-carboxylic acid is a pyrimidine derivative featuring a chlorine atom at the 5-position and a carboxylic acid group at the 2-position of the six-membered heterocyclic ring. The pyrimidine ring contains nitrogen atoms at positions 1 and 3, similar to benzene and pyridine but with different electronic properties due to these nitrogen atoms.
Table 1: Basic Identification Information
Parameter | Information |
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IUPAC Name | 5-chloro-2-pyrimidinecarboxylic acid |
CAS Number | 38275-61-5 |
Molecular Formula | C₅H₃ClN₂O₂ |
Molecular Weight | 158.54 g/mol |
MDL Number | MFCD07440094 |
SMILES | OC(=O)C1=NC=C(Cl)C=N1 |
InChI | InChI=1S/C5H3ClN2O2/c6-3-1-7-4(9-2-3)5(9)10/h1-2H,(H,9,10) |
InChI Key | QAHZTYHFUHDFAW-UHFFFAOYSA-N |
The structural configuration of 5-chloropyrimidine-2-carboxylic acid contributes to its chemical reactivity and potential applications. The presence of the carboxylic acid group provides a reactive site for various chemical transformations, while the chlorine atom offers opportunities for substitution reactions.
Physical Properties
This compound typically appears as a white to yellow crystalline solid. Its physical properties make it suitable for various laboratory and industrial applications.
Table 2: Physical Properties
Property | Value |
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Physical State | Solid |
Color | White to yellow |
LogP | 1.11 |
pKa | 2.187 |
Solubility | Soluble in polar solvents |
Storage Temperature | 2-8°C (Refrigerated) |
Storage Conditions | Inert atmosphere |
These physical properties, particularly its solubility characteristics and stability profile, make it a practical compound for laboratory synthesis and research applications.
Chemical Properties
Synthesis and Preparation Methods
The synthesis of 5-chloropyrimidine-2-carboxylic acid typically involves multi-step processes starting from suitable pyrimidine precursors. While specific synthetic routes may vary, common approaches include direct chlorination of pyrimidine-2-carboxylic acid or oxidation of corresponding 5-chloropyrimidine-2-carboxaldehydes.
Industrial production methods are optimized for maximum yield and purity, often employing industrial-grade solvents and reagents under controlled reaction conditions. The product is typically isolated through filtration, followed by purification techniques such as recrystallization or chromatography.
Derivatives of this compound, such as methyl 5-chloropyrimidine-2-carboxylate, are often synthesized through esterification reactions and serve as protected forms of the carboxylic acid or as intermediates in further synthetic transformations.
Applications and Uses
Pharmaceutical Applications
5-Chloropyrimidine-2-carboxylic acid serves as an important building block in pharmaceutical research and development. Pyrimidine derivatives synthesized from this compound have demonstrated various biological activities, including:
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Anti-inflammatory properties: Certain derivatives have shown promise in inhibiting COX-2 enzymes, which are key players in inflammatory pathways. This inhibition is comparable to that of standard anti-inflammatory drugs like celecoxib and indomethacin.
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Potential antimicrobial activity: The structural features of pyrimidine derivatives make them candidates for developing antimicrobial agents.
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Medicinal chemistry applications: The compound's ability to undergo various chemical modifications makes it valuable for creating libraries of compounds for drug discovery programs.
Organic Synthesis Applications
Beyond pharmaceutical applications, 5-chloropyrimidine-2-carboxylic acid is widely used in organic synthesis as a versatile building block. Its applications include:
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Synthesis of complex heterocyclic structures: The compound serves as a precursor for creating more elaborate molecular architectures.
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Development of agrochemicals: Derivatives of this compound have been explored for potential applications in agricultural chemistry.
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Material science applications: The unique structural features of pyrimidine derivatives can contribute to the development of functional materials with specific properties.
Safety Parameter | Classification |
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GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed |
H315: Causes skin irritation | |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation | |
Acute Toxicity | Category 4, Oral |
Skin Irritation | Category 2 |
Target Organ Toxicity | Category 3 (Single exposure) |
This classification emphasizes the need for proper handling practices when working with this compound.
Comparative Analysis with Similar Compounds
5-Chloropyrimidine-2-carboxylic acid belongs to a family of halogenated pyrimidine carboxylic acids. A comparative analysis with structurally similar compounds provides insights into the relationships between structural variations and their properties or applications.
Table 4: Comparison with Similar Compounds
Compound | CAS Number | Key Structural Difference | Comparative Aspects |
---|---|---|---|
5-Bromopyrimidine-2-carboxylic acid | 37131-87-6 | Bromine instead of chlorine at position 5 | Different reactivity in substitution reactions; similar biological potential |
2-Chloropyrimidine-5-carboxylic acid | 374068-01-6 | Chlorine at position 2, carboxylic acid at position 5 | Different electronic distribution and reactivity pattern |
Methyl 5-chloropyrimidine-2-carboxylate | 894797-00-3 | Methyl ester instead of carboxylic acid | Protected form of the acid; different solubility properties |
5-Chloropyrimidine-2-carbohydrazide | 87362-29-6 | Carbohydrazide group instead of carboxylic acid | Enhanced hydrogen bonding capabilities; different biological activity profile |
The comparison illustrates how minor structural modifications can significantly impact the physical properties, chemical reactivity, and biological activities of these compounds. For instance, replacing the chlorine with bromine (as in 5-bromopyrimidine-2-carboxylic acid) can alter the compound's reactivity in nucleophilic substitution reactions due to differences in the carbon-halogen bond strength and polarizability.
Similarly, converting the carboxylic acid to an ester or hydrazide can dramatically change the solubility profile and biological interaction potential of the molecule.
Current Research and Future Perspectives
Current research on 5-chloropyrimidine-2-carboxylic acid and its derivatives continues to expand in multiple directions:
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Medicinal chemistry: Ongoing studies focus on developing novel derivatives with enhanced biological activities, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer applications. The structural versatility of this compound allows for the creation of diverse compound libraries for biological screening.
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Synthetic methodology: Researchers are exploring more efficient synthetic routes to produce this compound and its derivatives, including green chemistry approaches that minimize environmental impact.
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Structure-activity relationship (SAR) studies: Systematic investigations of how structural modifications affect biological activity are providing valuable insights for rational drug design.
The future of research involving 5-chloropyrimidine-2-carboxylic acid appears promising, particularly in medicinal chemistry where pyrimidine derivatives continue to demonstrate significant therapeutic potential. As analytical techniques and synthetic methodologies advance, we can anticipate more efficient production methods and novel applications for this versatile compound.
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